molecular formula C19H21N3O5 B3459219 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine

1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine

Cat. No. B3459219
M. Wt: 371.4 g/mol
InChI Key: KWBGMKHJLMAMSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine, also known as DNBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DNBP is a piperazine derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine acts as a selective antagonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is involved in various physiological processes such as mood regulation and cognition. 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine binds to the receptor site and prevents the activation of the receptor by serotonin, which is the endogenous ligand for the 5-HT2A receptor. This results in a decrease in the downstream signaling pathways that are involved in the physiological processes regulated by the 5-HT2A receptor.
Biochemical and Physiological Effects:
1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine has been found to have various biochemical and physiological effects in vitro and in vivo. 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine has been shown to decrease the activity of the 5-HT2A receptor and its downstream signaling pathways, resulting in a decrease in the release of various neurotransmitters such as dopamine and glutamate. 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine has also been found to inhibit the growth of cancer cells in vitro, making it a promising candidate for cancer research.

Advantages and Limitations for Lab Experiments

1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine has various advantages and limitations for lab experiments. 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine is a selective antagonist of the 5-HT2A receptor, which makes it a valuable tool for studying the physiological processes regulated by this receptor. 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine has also shown potential in inhibiting the growth of cancer cells in vitro, making it a promising candidate for cancer research. However, 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine has not been extensively studied in vivo, and its potential side effects and toxicity are not fully understood.

Future Directions

There are various potential future directions for 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine research. 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine could be further studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug discovery. 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine could also be used as a tool for studying the physiological processes regulated by the 5-HT2A receptor and its downstream signaling pathways. Further studies could also be conducted to understand the potential side effects and toxicity of 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine in vivo.

Scientific Research Applications

1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug discovery. 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine has been found to act as an inhibitor of the serotonin receptor 5-HT2A, which is involved in various physiological processes such as mood regulation and cognition. 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine has also shown potential in inhibiting the growth of cancer cells in vitro, making it a promising candidate for cancer research.

properties

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-26-17-12-15(16(22(24)25)13-18(17)27-2)19(23)21-10-8-20(9-11-21)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBGMKHJLMAMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-Dimethoxy-2-nitrophenyl)(4-phenylpiperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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